molecular formula C5H8F3IO B1429438 3-Iodo-5,5,5-trifluoropentan-1-ol CAS No. 1379365-21-5

3-Iodo-5,5,5-trifluoropentan-1-ol

Cat. No. B1429438
M. Wt: 268.02 g/mol
InChI Key: UCJXHYAYILUNJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-5,5,5-trifluoropentan-1-ol is a chemical compound with the molecular formula C5H8F3IO and a molecular weight of 268.02 . It is used in scientific research and exhibits high perplexity due to its unique molecular structure.


Molecular Structure Analysis

The molecular structure of 3-Iodo-5,5,5-trifluoropentan-1-ol contributes to its unique properties. It consists of 5 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 1 iodine atom, and 1 oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Iodo-5,5,5-trifluoropentan-1-ol, such as its melting point, boiling point, and density, are not detailed in the available resources .

Scientific Research Applications

Hypervalent Iodine Chemistry

A significant area of study involving compounds like 3-Iodo-5,5,5-trifluoropentan-1-ol is the field of hypervalent iodine chemistry. This branch of chemistry investigates the properties and reactions of iodine compounds that contain more than the typical eight electrons in their valence shells. These compounds are known for their versatility and utility in organic synthesis.

  • Synthesis of Benziodoxaborole Derivatives : Benziodoxaborole derivatives, containing trivalent iodine, oxygen, and boron in a five-membered ring, were synthesized and structurally investigated. X-ray crystallography highlighted the presence of a planar five-membered heterocyclic ring with unusually short endocyclic I-O bond distances, indicating a partially aromatic character of this ring (Nemykin et al., 2011).

  • Formation of Perfluorocarbon-Hydrocarbon Aggregates : Research on 1-Iodoperfluoroheptane and its aggregates revealed exceptionally short N⋯I interactions in the crystallographic structure, a notable finding in the study of molecular interactions and aggregate formation (Fontana et al., 2002).

  • Multicomponent Aqueous Synthesis of Iodo-1,2,3-triazoles : The development of a novel copper-catalyzed aqueous multicomponent synthetic method for preparing iodo-1,2,3-triazoles showcased the potential for direct single-step multicomponent dual modification of peptides and radioactive iodine labeling, demonstrating the compound's relevance in chemical and biomedical applications (Li et al., 2017).

  • Continuous Flow Iodination : The iodination of specific benzonitrile compounds via C–H lithiation and subsequent treatment with iodine under continuous flow conditions has been described, showcasing the compound's role in facilitating selective iodination processes (Dunn et al., 2018).

  • Phenyliodine(III) Bis(trifluoroacetate) (PIFA) in Bodipy Dimer Synthesis : PIFA was used to promote C-C coupling of Bodipy monomers, resulting in dimers with unusual redox properties. This highlights the compound's utility in synthesizing materials with specific electronic properties (Rihn et al., 2011).

properties

IUPAC Name

5,5,5-trifluoro-3-iodopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3IO/c6-5(7,8)3-4(9)1-2-10/h4,10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJXHYAYILUNJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(CC(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-5,5,5-trifluoropentan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-Iodo-5,5,5-trifluoropentan-1-ol
Reactant of Route 2
3-Iodo-5,5,5-trifluoropentan-1-ol
Reactant of Route 3
3-Iodo-5,5,5-trifluoropentan-1-ol
Reactant of Route 4
3-Iodo-5,5,5-trifluoropentan-1-ol
Reactant of Route 5
3-Iodo-5,5,5-trifluoropentan-1-ol
Reactant of Route 6
3-Iodo-5,5,5-trifluoropentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.